N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4S/c1-10-7-11(2)18-13(8-10)14(24)9-15(27-18)20(26)23-21-17(19(22)25)12-5-3-4-6-16(12)28-21/h7-9H,3-6H2,1-2H3,(H2,22,25)(H,23,26) |
InChI Key |
VHQWGGCEESTCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation
The 4H-chromene-4-one scaffold is synthesized via a base-catalyzed Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and activated carbonyl compounds. For 6,8-dimethyl substitution:
-
Reactants : 2-hydroxy-4,6-dimethylacetophenone and diethyl oxalate.
-
Conditions : Sodium ethoxide (NaOEt) in ethanol under reflux for 6–8 hours.
Mechanism :
Knoevenagel Cyclization
Alternative routes employ malononitrile or cyanoacetates for chromene formation:
-
Reactants : 2-hydroxy-4,6-dimethylbenzaldehyde and malononitrile.
-
Catalyst : Nano-kaoline/BF3/Fe3O4 (5 mol%) in ethanol at 70°C.
Key Data :
Functionalization of 4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide
Cyclization of Tetrahydrobenzothiophene
The tetrahydrobenzothiophene moiety is synthesized via Friedel-Crafts alkylation followed by sulfur incorporation:
-
Reactants : Cyclohexenone and thiourea.
-
Conditions : H2SO4 (conc.) at 0–5°C for 2 hours, then 25°C for 12 hours.
Modification :
-
Carbamoylation : Treatment with chlorosulfonyl isocyanate (CSI) in DMF forms the 3-carbamoyl derivative.
Amide Coupling for Final Product Assembly
Carbodiimide-Mediated Coupling
The chromene carboxylic acid and tetrahydrobenzothiophene carboxamide are coupled using DCC/DMAP:
HATU-Assisted Coupling
For improved efficiency under mild conditions:
Comparative Data :
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 16 | 65–70 | 95 |
| HATU/DIPEA | DMF | 6 | 82–85 | 98 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 2.31 (s, 3H, CH3), 2.48 (s, 3H, CH3), 1.85–1.92 (m, 4H, tetrahydro ring), 6.89 (s, 1H, chromene H-3), 8.12 (s, 1H, amide NH).
Challenges and Optimization Strategies
Regioselectivity in Chromene Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations
- Target Compound : Features a carbamoyl (-CONH₂) group on the benzothiophene ring and 6,8-dimethyl substitution on the chromene.
- Analog 1 (CAS 890601-08-8) : Substituted with a 2-methoxyethyl carbamoyl (-CONH-CH₂CH₂-OCH₃) group on the benzothiophene and 7,8-dimethyl chromene .
- Analog 2 (CAS 348621-77-2): Contains a cyano (-CN) group on the benzothiophene and lacks methyl groups on the chromene .
These substituent differences significantly alter molecular interactions:
Molecular Weight and Formula
*Inferred from structural similarity to Analog 1; †Approximated based on Analog 1’s formula.
Physicochemical and Functional Implications
- Solubility : Analog 1’s methoxyethyl chain likely confers higher solubility in polar solvents compared to the target compound .
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity of Compound A, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
Compound A has the following molecular structure:
- Molecular Formula : C27H25N3O4S
- Molecular Weight : 487.6 g/mol
- IUPAC Name : this compound
Structural Representation
The structural representation of Compound A can be visualized using chemical drawing software or databases like PubChem. The compound features a chromene core fused with a benzothiophene moiety, which is significant for its biological interactions.
The biological activity of Compound A is primarily attributed to its ability to interact with various enzymatic pathways and receptor systems. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Activity : Similar compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes.
- Antioxidant Properties : The presence of multiple aromatic rings suggests potential for scavenging free radicals.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
In Vitro Studies
- Enzyme Inhibition : Compound A was tested against cholinesterases (AChE and BChE) and β-secretase (BACE-1), showing moderate inhibitory effects with IC50 values similar to known inhibitors.
- Cytotoxicity Tests : The compound was evaluated against breast cancer cell lines (e.g., MCF-7), revealing significant cytotoxicity.
In Vivo Studies
Although limited data exists on in vivo studies specifically for Compound A, related compounds have shown promise in animal models for reducing tumor size and inflammation.
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives similar to Compound A inhibited COX-2 and LOX enzymes effectively, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Effects : Research indicated that certain chromene derivatives could protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzothiophene and chromene precursors. A key step is the nucleophilic attack of 3-carbamoyl-substituted benzothiophene derivatives on activated chromene-carboxylic acid intermediates under basic conditions (e.g., using triethylamine or pyridine as catalysts). Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity.
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-Methoxyethylamine, DMF, 70°C | 72 | |
| 2 | Chromene-2-carboxylic acid chloride, Et₃N | 68 |
Q. How is the molecular structure of this compound characterized, and what computational tools are recommended?
- Methodological Answer : X-ray crystallography using SHELXL (via SHELX suite) is the gold standard for resolving crystal structures, particularly for analyzing hydrogen-bonding networks and π-π stacking in the benzothiophene-chromene core . Computational tools like Gaussian 16 or Schrödinger Suite aid in:
- Conformational analysis : Identifying stable rotamers of the carbamoyl group.
- Electrostatic potential mapping : Highlighting nucleophilic/electrophilic regions for reactivity predictions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly its anti-inflammatory and enzyme-inhibitory potential?
- Methodological Answer :
- In vitro assays :
- COX-2 inhibition : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme and arachidonic acid substrate.
- NF-κB pathway modulation : Use luciferase reporter assays in RAW264.7 macrophages stimulated with LPS .
- Dose-response studies : Test concentrations from 1 nM–100 µM to establish efficacy thresholds.
- Control compounds : Compare with celecoxib (COX-2 inhibitor) or dexamethasone (anti-inflammatory reference) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between this compound and analogs with varying substituents?
- Methodological Answer :
- Systematic SAR analysis : Synthesize analogs with modifications to the methyl groups (6,8-position) or carbamoyl moiety.
- Statistical modeling : Use partial least squares (PLS) regression to correlate substituent electronic parameters (Hammett σ) with activity trends.
Table 2 : SAR Comparison of Chromene Derivatives
| Substituent (Position) | Activity (IC₅₀, COX-2, µM) | Key Observation |
|---|---|---|
| 6,8-dimethyl | 0.45 ± 0.02 | Enhanced lipophilicity improves membrane permeability |
| 6-H, 8-H | 1.89 ± 0.15 | Reduced activity due to decreased steric bulk |
Q. What methodological approaches are recommended for studying pharmacokinetics, including solubility and metabolic stability?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media).
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
- Molecular dynamics (MD) simulations : Predict binding affinity to serum albumin (e.g., using GROMACS) to estimate plasma protein binding .
Challenges in Data Interpretation
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Integrate bioavailability data (e.g., Cₘₐₓ, t₁/₂) from rodent studies to adjust in vitro IC₅₀ values.
- Tissue distribution studies : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs vs. plasma .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
